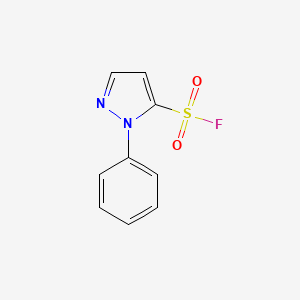

2-Phenylpyrazole-3-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

- Fluorosulfonation : This process introduces the sulfonyl fluoride group onto the pyrazole scaffold. Researchers have explored using gaseous sulfuryl fluoride (SO2F2) for this purpose .

Molecular Structure Analysis

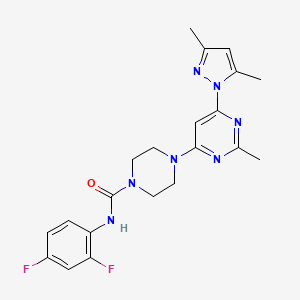

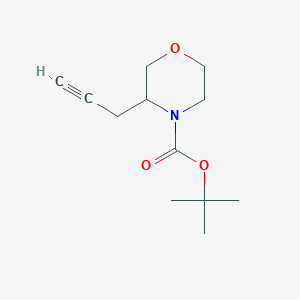

The molecular structure of 2-Phenylpyrazole-3-sulfonyl fluoride consists of a pyrazole ring (with a phenyl group attached) and a sulfonyl fluoride functional group. The sulfonyl fluoride moiety provides reactivity while maintaining stability under physiological conditions .

Chemical Reactions Analysis

Sulfonyl fluorides serve as electrophilic warheads in medicinal chemistry and chemical biology. Their resistance to hydrolysis and oxidation makes them attractive for various applications. Researchers have developed synthetic approaches based on transition metals (palladium, copper, and nickel) and explored the use of SO2F2 gas as an electrophilic hub .

Scientific Research Applications

Fluorescent Sensing of Anions

A study by Wu et al. (2007) developed new anion sensors based on the condensation of 2-(2'-aminophenyl)benzoxazole with p-toluenesulfonyl chloride and phenyl isocyanate. These sensors can undergo excited-state intramolecular proton transfer (ESIPT) upon excitation. The acid receptor TABO, derived from such a condensation process, exhibits the capability to be disturbed by basic anions such as F-, CH3COO-, and H2PO4- by deprotonating the sulfonamide unit, highlighting a significant application in fluorescence sensing of anions based on inhibition of ESIPT (Wu et al., 2007).

Synthesis of Arylsulfonimidoyl Fluorides

Leusen and Leusen (2010) discussed the synthesis of N-Tosyl- and N-methyl-substituted sulfonimidoyl fluorides from corresponding chlorides by displacement with fluoride ion. The study provided a method for the synthesis of these compounds, including S-Phenyl-N-tosylsulfonimidoyl fluoride, which is stable and has been used for further synthesis of (S-phenyl-N-tosylsulfonimidoyl)methyl isocyanides, forming a new class of derivatives (Leusen & Leusen, 2010).

Insecticidal Activity

Research by Wang et al. (2020) into novel phenylpyrazole carboxylic acid derivatives containing fluorine moiety showed that these compounds exhibited remarkable insecticidal activities towards pests like the oriental armyworm and diamondback moth. This study indicates the potential of 2-Phenylpyrazole-3-sulfonyl fluoride derivatives in developing new agrochemicals with enhanced insecticidal properties (Wang et al., 2020).

Electrochemical Synthesis of Sulfonyl Fluorides

Laudadio et al. (2019) presented an environmentally benign electrochemical approach to prepare sulfonyl fluorides using thiols or disulfides with KF as a fluoride source. This method highlights a novel and efficient synthesis pathway for sulfonyl fluorides, including 2-Phenylpyrazole-3-sulfonyl fluoride, under mild conditions, showcasing its versatility and application in chemical biology and molecular pharmacology (Laudadio et al., 2019).

properties

IUPAC Name |

2-phenylpyrazole-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2S/c10-15(13,14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYECLQSRNOEPOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylpyrazole-3-sulfonyl fluoride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2764315.png)

![3-[[2-(4-Fluorophenoxy)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B2764319.png)

![4-(4-acetylphenyl)-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2764328.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide](/img/structure/B2764329.png)

![Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate](/img/structure/B2764333.png)

![3-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole](/img/structure/B2764338.png)